Cas no 13256-11-6 (N-Methyl-N-nitroso-benzeneethanamine)

N-Methyl-N-nitroso-benzeneethanamine structure
13256-11-6 structure
Nome del prodotto:N-Methyl-N-nitroso-benzeneethanamine
Numero CAS:13256-11-6
MF:C9H12N2O
MW:164.204381942749
MDL:MFCD01708033
CID:158299
PubChem ID:83271

N-Methyl-N-nitroso-benzeneethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine,N-methyl-N-nitroso-
    • nitrosomethyl-(2-phenylethyl)amine
    • N-methyl-N-nitroso-Benzeneethanamine
    • BRN 0640408
    • Methyl(2-phenylaethyl)nitrosamin
    • Methyl(2-phenylaethyl)nitrosamin [German]
    • Methyl-phenylethyl-nitrosamine
    • N-methyl-N-nitroso-2-phenylethanamine
    • N-Methyl-N-nitrosophenethylamine
    • N-Nitroso-N-methyl-2-phenylethylamine
    • Phenethylamine, N-methyl-N-nitroso-
    • METHYL(NITROSO)(2-PHENYLETHYL)AMINE
    • SCHEMBL8817588
    • AT35538
    • nitroso-methyl-2-phenyl-ethylamine
    • DYK7894FDF
    • Methylphenylethylnitrosamine
    • AVESHLVLHJKUKQ-UHFFFAOYSA-N
    • NITROSO-N-METHYL-N-(2-PHENYLETHYL)AMINE, N-
    • CHEMBL349620
    • DTXSID9021003
    • 13256-11-6
    • EN300-26623730
    • UNII-DYK7894FDF
    • N-methyl-N-phenethylnitrous amide
    • N-methyl-N-nitrosobenzeneethanamine
    • Nitroso-N-methyl-N-(2-phenyl)ethylamine
    • N-methyl-N-nitroso-2-phenylethylamine
    • N-methyl-N-(2-phenylethyl)nitrous amide
    • Z3965372830
    • Benzeneethanamine, N-methyl-N-nitroso-
    • Methylphenylethylnitrosamine; N-Nitroso-N-methyl-2-phenylethylamine
    • N-Methyl-N-nitroso-benzeneethanamine
    • MDL: MFCD01708033
    • Inchi: InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
    • Chiave InChI: AVESHLVLHJKUKQ-UHFFFAOYSA-N
    • Sorrisi: O=NN(CCC1=CC=CC=C1)C

Proprietà calcolate

  • Massa esatta: 164.09506
  • Massa monoisotopica: 164.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.7A^2
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.1062 (rough estimate)
  • Punto di ebollizione: 291.67°C (rough estimate)
  • Punto di infiammabilità: 143.3°C
  • Indice di rifrazione: 1.5373 (estimate)
  • PSA: 32.67

N-Methyl-N-nitroso-benzeneethanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-26623730-2.5g
methyl(nitroso)(2-phenylethyl)amine
13256-11-6 95.0%
2.5g
$1333.0 2025-03-20
Enamine
EN300-26623730-0.05g
methyl(nitroso)(2-phenylethyl)amine
13256-11-6 95.0%
0.05g
$159.0 2025-03-20
Enamine
EN300-26623730-5.0g
methyl(nitroso)(2-phenylethyl)amine
13256-11-6 95.0%
5.0g
$1974.0 2025-03-20
Enamine
EN300-26623730-0.5g
methyl(nitroso)(2-phenylethyl)amine
13256-11-6 95.0%
0.5g
$531.0 2025-03-20
Enamine
EN300-26623730-0.25g
methyl(nitroso)(2-phenylethyl)amine
13256-11-6 95.0%
0.25g
$337.0 2025-03-20
1PlusChem
1P0011B0-100mg
Benzeneethanamine, N-methyl-N-nitroso-
13256-11-6 95%+
100mg
$169.00 2023-12-22
1PlusChem
1P0011B0-1g
Benzeneethanamine, N-methyl-N-nitroso-
13256-11-6 95%+
1g
$617.00 2023-12-22
A2B Chem LLC
AA47548-500mg
Benzeneethanamine, N-methyl-N-nitroso-
13256-11-6 95%
500mg
$594.00 2024-04-20
Aaron
AR0011JC-1g
Benzeneethanamine, N-methyl-N-nitroso-
13256-11-6 95%
1g
$624.00 2023-12-16
A2B Chem LLC
AA47548-10g
Benzeneethanamine, N-methyl-N-nitroso-
13256-11-6 95%
10g
$3118.00 2024-04-20

N-Methyl-N-nitroso-benzeneethanamine Letteratura correlata

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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:13256-11-6)N-Methyl-N-nitroso-benzeneethanamine
A1238837
Purezza:99%
Quantità:1g
Prezzo ($):1014